REACTION_CXSMILES
|
C(O)C1C=CC=CC=1.C1([Sn](C2CCCCC2)(C2CCCCC2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:22]([OH:24])[CH3:23])CCCCC1.[Br:37]C1C=CC=CC=1CO>>[Br:37][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH:22]([OH:24])[CH3:23]
|
Name
|
o-[tri(cyclohexyl)]tin
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Sn](C1=C(C=CC=C1)C(C)O)(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CO)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C1C=CC=CC=1.C1([Sn](C2CCCCC2)(C2CCCCC2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:22]([OH:24])[CH3:23])CCCCC1.[Br:37]C1C=CC=CC=1CO>>[Br:37][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH:22]([OH:24])[CH3:23]
|
Name
|
o-[tri(cyclohexyl)]tin
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Sn](C1=C(C=CC=C1)C(C)O)(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CO)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C1C=CC=CC=1.C1([Sn](C2CCCCC2)(C2CCCCC2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:22]([OH:24])[CH3:23])CCCCC1.[Br:37]C1C=CC=CC=1CO>>[Br:37][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH:22]([OH:24])[CH3:23]
|
Name
|
o-[tri(cyclohexyl)]tin
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Sn](C1=C(C=CC=C1)C(C)O)(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CO)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |